![molecular formula C14H11NOS B6376188 2-Cyano-4-(4-methylthiophenyl)phenol, 95% CAS No. 1261968-18-6](/img/structure/B6376188.png)
2-Cyano-4-(4-methylthiophenyl)phenol, 95%
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Overview
Description
2-Cyano-4-(4-methylthiophenyl)phenol, 95% (2-CN-4MT-P) is a chemical compound that has been studied for its potential applications in scientific research. 2-CN-4MT-P is a phenolic compound containing a cyano group and a 4-methylthiophenyl group. It is a colorless to slightly yellow crystalline solid and is insoluble in water. It is used in various applications in the field of organic and inorganic chemistry, such as in the synthesis of new compounds.
Scientific Research Applications
2-Cyano-4-(4-methylthiophenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been used in the synthesis of new compounds, such as 2-cyano-4-(4-methylthiophenyl)phenyl-1-methyl-2-oxo-1,2-dihydro-3H-pyrazol-3-one, which is a novel pyrazolone derivative. It has also been used for the synthesis of an anti-inflammatory drug, 2-cyano-4-(4-methylthiophenyl)phenyl-1-methyl-2-oxo-1,2-dihydro-3H-pyrazole-3-carboxamide.
Mechanism of Action
2-Cyano-4-(4-methylthiophenyl)phenol, 95% is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) enzymes, which are involved in the production of pro-inflammatory mediators. Inhibition of COX-2 enzymes can lead to reduced inflammation and pain. In addition, 2-Cyano-4-(4-methylthiophenyl)phenol, 95% may also act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
2-Cyano-4-(4-methylthiophenyl)phenol, 95% has been studied for its effects on biochemical and physiological processes. Studies have shown that 2-Cyano-4-(4-methylthiophenyl)phenol, 95% can reduce inflammation and pain, as well as reduce oxidative stress. It has also been shown to have anti-cancer properties, as it can inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
2-Cyano-4-(4-methylthiophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is inexpensive and easy to synthesize, and it is relatively stable and non-toxic. However, it is insoluble in water, and it is not very soluble in organic solvents. As such, it may be difficult to use in certain experiments.
Future Directions
There are several potential future directions for the use of 2-Cyano-4-(4-methylthiophenyl)phenol, 95%. It may be useful in the development of new drugs for the treatment of inflammation, pain, and cancer. It may also be useful in the development of new compounds for use in organic and inorganic chemistry. Additionally, it may be used in the development of new antioxidants and free radical scavengers. Finally, it may be used in the development of new compounds for use in biochemistry and physiology research.
Synthesis Methods
2-Cyano-4-(4-methylthiophenyl)phenol, 95% can be synthesized through a variety of methods. The most commonly used method is the reaction of 4-methylthiophenol with sodium nitrite in the presence of acetic acid. This reaction yields 2-Cyano-4-(4-methylthiophenyl)phenol, 95% in 95% purity. Other methods for the synthesis of 2-Cyano-4-(4-methylthiophenyl)phenol, 95% include the reaction of 4-methylthiophenol with nitric acid, the reaction of 4-methylthiophenol with sodium nitrate, and the reaction of 4-methylthiophenol with sodium hypochlorite.
properties
IUPAC Name |
2-hydroxy-5-(4-methylsulfanylphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-17-13-5-2-10(3-6-13)11-4-7-14(16)12(8-11)9-15/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDFCZMWOAPWCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(4-methylthiophenyl)phenol |
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